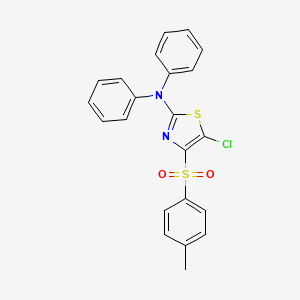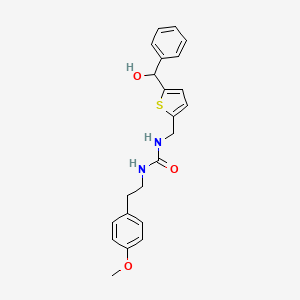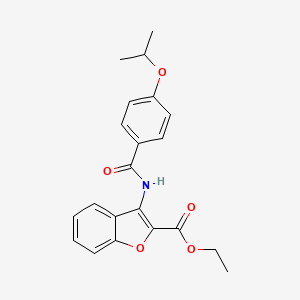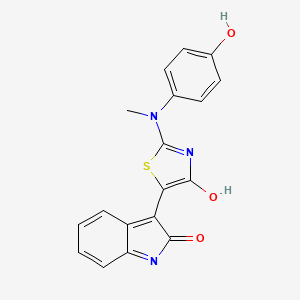![molecular formula C21H25N5O2 B2945540 1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 919041-49-9](/img/structure/B2945540.png)
1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
A foundational aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Mesoionic compounds, including purinone analogs, have been synthesized to study their tautomeric forms and hydrolytic ring-opening reactions, contributing to the understanding of their structural and chemical behaviors (Coburn & Taylor, 1982). Another area of interest is the synthesis of purine derivatives that exhibit a range of receptor activities, suggesting their potential for therapeutic applications. For instance, arylpiperazinylalkyl purine diones have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, identifying some as potent ligands with potential anxiolytic and antidepressant activities (Zagórska et al., 2015).
Receptor Affinity and Pharmacological Evaluation
The exploration of receptor affinity and the pharmacological potential of purine derivatives is a significant area of application. Studies have shown that certain derivatives can act as potent serotonin receptor ligands and exhibit anxiolytic-like activity in preclinical models (Zagórska et al., 2009). Moreover, the synthesis of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has been evaluated for their receptor and enzyme activity, highlighting the importance of structural features for receptor affinity and selectivity (Zagórska et al., 2016).
Molecular Studies and Structure-Activity Relationships
Molecular studies and structure-activity relationship analyses provide insights into how variations in chemical structures influence biological activity. The synthesis and evaluation of purine and thiapurine derivatives have been conducted to understand their anti-oxidant and DNA cleavage activities, demonstrating how functional groups and molecular frameworks affect their pharmacological profiles (Mangasuli, Hosamani, & Managutti, 2019). Additionally, the development of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as human A3 adenosine receptor antagonists highlights the potential for targeting specific receptors with high affinity and selectivity (Baraldi et al., 2005).
特性
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-14(3)26-15(4)11-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h7-11,14H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFOUJGVQCNOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)


![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)


![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)